2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide
Description
This compound features a bicyclic thiazolo[3,2-a]pyrimidine core fused with a thiazole and pyrimidine ring. Key substituents include:
- 7-isopropyl group: Introduces steric bulk and hydrophobicity.
Synthetic routes for analogous compounds often involve cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates, followed by functionalization of the core structure . Structural elucidation typically employs NMR (¹H, ¹³C), IR spectroscopy, and X-ray crystallography using programs like SHELX .
Properties
IUPAC Name |
2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14(2)17-12-19(25)23-16(13-26-20(23)22-17)11-18(24)21-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,12,14,16H,6,9-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLLDBRWGRVZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Core Structure and Substituent Comparison
Key Differences :
- Core Heteroatoms : The target compound’s thiazolo core (S, N) versus thiadiazolo (two S, N) in the analogue alters electronic properties and hydrogen-bonding capacity.
- Position 7 : Isopropyl (target) vs. phenyl (analogue) affects steric hindrance and aromatic interactions.
- Side Chain : The target’s acetamide-phenpropyl chain provides greater conformational flexibility compared to carboxamide derivatives.
Implications :
- The target compound’s synthesis requires selective alkylation at the thiazolo nitrogen, whereas the analogue employs nucleophilic acyl substitution .
- Both routes emphasize the role of amines in introducing side-chain diversity.
Physicochemical Properties
Table 3: Property Analysis
Analysis :
- Hydrogen-bonding patterns, analyzed via graph set theory, differ due to the acetamide vs. carboxamide motifs, impacting melting points and stability .
Spectroscopic and Crystallographic Characterization
- NMR/IR : The target compound’s ¹³C NMR would show distinct shifts for the isopropyl (δ 20–25 ppm) and acetamide carbonyl (δ 170–175 ppm), contrasting with the thiadiazolo analogue’s carboxamide signals (δ 165–168 ppm) .
- Crystallography : SHELX-refined structures of the target compound likely exhibit intermolecular N–H···O bonds between acetamide NH and 5-oxo groups, forming cyclic dimers, whereas thiadiazolo derivatives favor S···N interactions .
Q & A
Q. What are the key synthetic steps for preparing 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Thiazolo[3,2-a]pyrimidine Core Formation : Cyclization of precursors (e.g., thiourea derivatives or α,β-unsaturated carbonyl compounds) under acidic/basic conditions.
Acetamide Sidechain Introduction : Coupling the core with N-(3-phenylpropyl)acetamide via nucleophilic substitution or amidation reactions.
Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Critical Parameters : Temperature (60–100°C), pH control (for cyclization), and anhydrous solvents (DMF, dichloromethane) to prevent side reactions .
Q. Which spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm proton environments (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm) and carbonyl signals (δ 165–175 ppm) .
- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z 427.52 for C21H25N5O3S) .
Q. What preliminary biological activities are reported for this compound?
- Methodological Answer :
- In Vitro Assays : Anti-inflammatory activity via COX-1/COX-2 inhibition (IC50 values determined using enzyme-linked immunosorbent assays) .
- Antiviral Screening : Plaque reduction assays against RNA viruses (e.g., influenza A) .
- Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield of this compound?
- Methodological Answer : Use Box-Behnken or Central Composite Design to evaluate factors:
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced COX-2 selectivity?
- Methodological Answer :
- Substituent Analysis :
| Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 7-Isopropyl | 12.3 | 2.1 | 5.9 |
| 7-Methyl (Control) | 9.8 | 5.4 | 1.8 |
- Key Modifications :
- Phenylpropyl Chain : Lengthening improves membrane permeability (logP >3.5).
- Thiazolo Ring Halogenation : Fluorine at C-2 enhances COX-2 binding (docking scores: ΔG = -9.2 kcal/mol) .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 (PDB: 5KIR) over 100 ns to analyze stability of hydrogen bonds (e.g., with Tyr385) .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.55) and CYP3A4 metabolism .
Q. How can conflicting data on cytotoxicity and anti-inflammatory efficacy be resolved?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC50 under standardized conditions (e.g., 48-hour incubation, 10% FBS).
- Metabolite Profiling : LC-MS/MS to identify degradation products in cell media that may artifactually reduce efficacy.
- In Vivo Validation : Murine collagen-induced arthritis models to confirm therapeutic index discrepancies observed in vitro .
Q. Which advanced purification techniques ensure >99% purity for pharmacological studies?
- Methodological Answer :
- Preparative HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), monitoring at 254 nm.
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) using high-throughput platforms to identify ideal conditions for polymorph control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
